Ethyl 4-({2-[(4-iodophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate
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Overview
Description
Ethyl 4-({2-[(4-iodophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with a unique structure that includes an iodophenyl group, a carbamothioyl group, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({2-[(4-iodophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring to introduce the iodine atom.
Formation of the carbamothioyl intermediate:
Formation of the tetrahydroisoquinoline intermediate: This step involves the synthesis of the tetrahydroisoquinoline moiety.
Coupling of intermediates: The final step involves the coupling of the iodophenyl-carbamothioyl intermediate with the tetrahydroisoquinoline intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common industrial methods include batch and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-[(4-iodophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Scientific Research Applications
Ethyl 4-({2-[(4-iodophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-({2-[(4-iodophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-({2-[(4-iodophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can be compared with similar compounds such as:
Ethyl 4-[(2-iodophenyl)carbamamido]benzoate: This compound has a similar structure but lacks the tetrahydroisoquinoline moiety.
Ethyl 4-{[(2-iodophenyl)carbamoyl]amino}benzoate: This compound also has a similar structure but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C28H29IN2O5S |
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Molecular Weight |
632.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[(4-iodophenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C28H29IN2O5S/c1-4-35-27(32)18-5-11-22(12-6-18)36-17-24-23-16-26(34-3)25(33-2)15-19(23)13-14-31(24)28(37)30-21-9-7-20(29)8-10-21/h5-12,15-16,24H,4,13-14,17H2,1-3H3,(H,30,37) |
InChI Key |
ORZOVIMLCSHWOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)I)OC)OC |
Origin of Product |
United States |
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